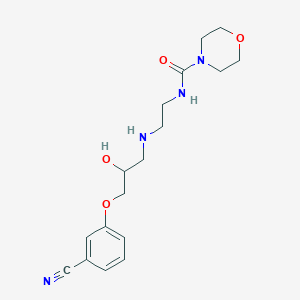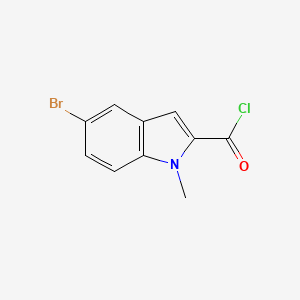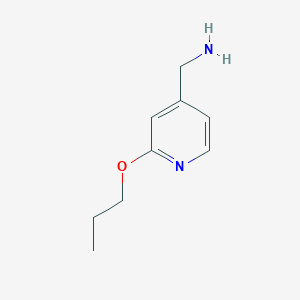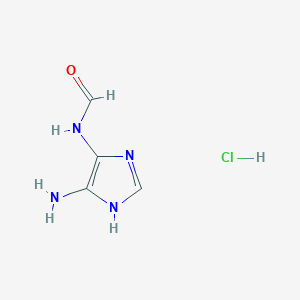
N-(2-((3-(3-Cyanophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(3-Cyanophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a hydroxypropyl group, and a cyanophenoxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(3-Cyanophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Cyanophenoxy Intermediate: The initial step involves the reaction of 3-hydroxybenzonitrile with an appropriate halogenating agent to form 3-cyanophenoxy halide.
Hydroxypropylation: The 3-cyanophenoxy halide is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Amination: The hydroxypropyl intermediate is then subjected to amination with ethylenediamine to form the desired aminoethyl derivative.
Morpholine Carboxamide Formation: Finally, the aminoethyl derivative is reacted with morpholine-4-carboxylic acid or its derivatives under appropriate coupling conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(3-Cyanophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(2-((3-(3-Cyanophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-((3-(3-Cyanophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)morpholine-4-carboxamide: Lacks the cyanophenoxy group.
N-(2-((3-(4-Cyanophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide: Similar structure but with a different substitution pattern on the phenoxy group.
Uniqueness
N-(2-((3-(3-Cyanophenoxy)-2-hydroxypropyl)amino)ethyl)morpholine-4-carboxamide is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
1638768-72-5 |
|---|---|
Molecular Formula |
C17H24N4O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-[[3-(3-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H24N4O4/c18-11-14-2-1-3-16(10-14)25-13-15(22)12-19-4-5-20-17(23)21-6-8-24-9-7-21/h1-3,10,15,19,22H,4-9,12-13H2,(H,20,23) |
InChI Key |
KZJXLLQRYATQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;ethane](/img/structure/B12825127.png)




![3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12825149.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
![N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12825162.png)
![Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester](/img/structure/B12825169.png)
![2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12825184.png)


![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)
